N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide
Overview
Description
N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a sulfonamide group attached to a benzene ring, which is further substituted with methoxy, methyl, and nitro groups. This unique arrangement of functional groups imparts specific chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the benzene ring.
Methoxylation: The nitrated product is then subjected to methoxylation, where a methoxy group is introduced at the 3-position. This can be achieved using methanol in the presence of a suitable catalyst.
Methylation: The final step involves the methylation of the 4-position, which can be carried out using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration, methoxylation, and methylation processes. These steps would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products
Reduction: N-(3-methoxy-4-methylphenyl)-2-methyl-5-aminobenzenesulfonamide
Substitution: Various substituted sulfonamides depending on the nucleophile used
Oxidation: N-(3-methoxy-4-methylphenyl)-2-carboxy-5-nitrobenzenesulfonamide
Scientific Research Applications
N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial properties, particularly against bacterial strains resistant to conventional antibiotics.
Biological Studies: The compound is used in studies investigating the inhibition of specific enzymes or pathways in microbial organisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide exerts its effects is primarily through the inhibition of bacterial enzyme systems. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different substitution patterns on the benzene ring.
Sulfadiazine: A sulfonamide with a pyrimidine ring, used in combination with other drugs to treat infections.
Sulfisoxazole: Known for its use in treating urinary tract infections, with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific combination of methoxy, methyl, and nitro groups, which may impart distinct biological activities and chemical properties compared to other sulfonamides.
Properties
IUPAC Name |
N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-10-4-6-12(8-14(10)22-3)16-23(20,21)15-9-13(17(18)19)7-5-11(15)2/h4-9,16H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJQLPJBFBBBKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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